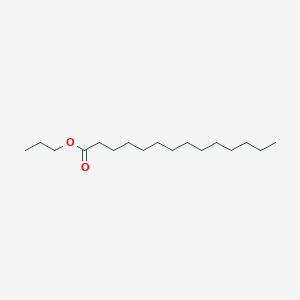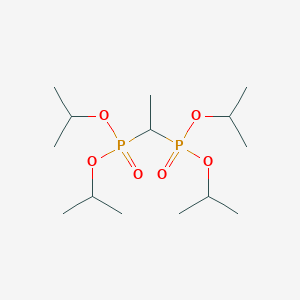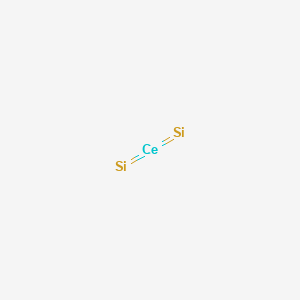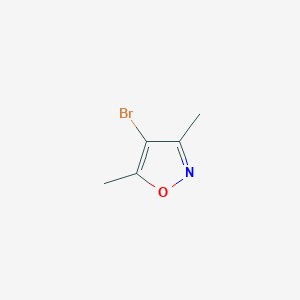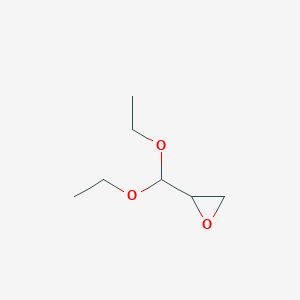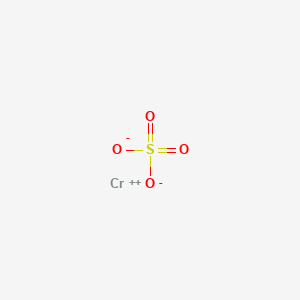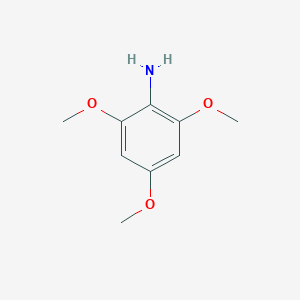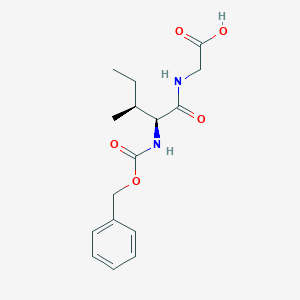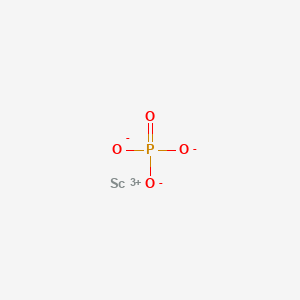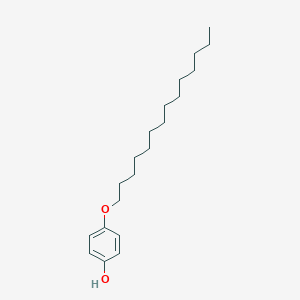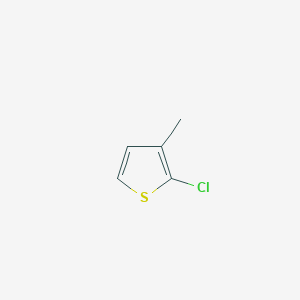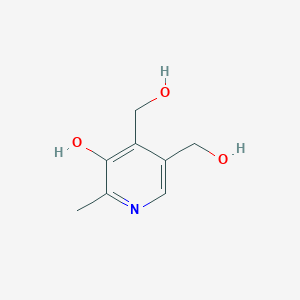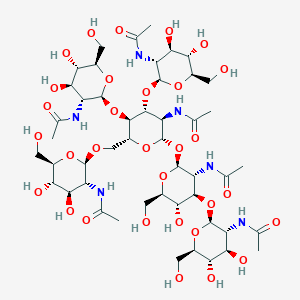
N-Acetylglucosamine hexasaccharide 1-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylglucosamine hexasaccharide 1-4, also known as chitin oligosaccharide, is a type of carbohydrate molecule that is derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi. Chitin oligosaccharides have been found to have various biological activities, including anti-inflammatory, immunomodulatory, and antimicrobial effects.
作用機序
The mechanism of action of N-Acetylglucosamine hexasaccharide 1-4 is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. It has been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and immune responses. It also activates the mitogen-activated protein kinase (MAPK) pathway, which regulates various cellular processes such as proliferation, differentiation, and apoptosis.
生化学的および生理学的効果
N-Acetylglucosamine hexasaccharide 1-4 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also enhances the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been shown to modulate the activity of immune cells such as macrophages and T cells.
実験室実験の利点と制限
One advantage of using N-Acetylglucosamine hexasaccharide 1-4 in lab experiments is that it is a natural product that is relatively easy to synthesize and purify. It also has low toxicity and is generally well-tolerated by cells and animals. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
将来の方向性
There are several future directions for research on N-Acetylglucosamine hexasaccharide 1-4. One direction is to further investigate its mechanism of action and signaling pathways. This could lead to the development of more effective therapies for inflammatory diseases and infections. Another direction is to explore its potential use in agriculture as a plant growth regulator and biopesticide. Finally, there is a need for more studies on the safety and efficacy of N-Acetylglucosamine hexasaccharide 1-4 in humans, which could lead to its approval for clinical use.
合成法
N-Acetylglucosamine hexasaccharide 1-4 can be synthesized from N-Acetylglucosamine hexasaccharide 1-4 using enzymatic or chemical methods. Enzymatic methods involve the use of N-Acetylglucosamine hexasaccharide 1-4ases, which are enzymes that break down N-Acetylglucosamine hexasaccharide 1-4 into smaller oligosaccharides. Chemical methods involve the use of acid hydrolysis or alkaline treatment to break down N-Acetylglucosamine hexasaccharide 1-4 into N-Acetylglucosamine hexasaccharide 1-4 oligomers, which can then be purified and characterized.
科学的研究の応用
N-Acetylglucosamine hexasaccharide 1-4 has been extensively studied for its biological activities and potential applications in various fields. It has been shown to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis, asthma, and colitis. It also has antimicrobial effects, which make it a potential alternative to conventional antibiotics. In addition, N-Acetylglucosamine hexasaccharide 1-4 has been studied for its potential use in agriculture as a plant growth regulator and biopesticide.
特性
CAS番号 |
13319-33-0 |
|---|---|
製品名 |
N-Acetylglucosamine hexasaccharide 1-4 |
分子式 |
C48H80N6O31 |
分子量 |
1237.2 g/mol |
IUPAC名 |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C48H80N6O31/c1-13(60)49-25-36(71)31(66)19(7-55)76-43(25)75-12-24-40(82-44-26(50-14(2)61)37(72)32(67)20(8-56)77-44)42(84-46-28(52-16(4)63)39(74)34(69)22(10-58)79-46)30(54-18(6)65)48(81-24)85-47-29(53-17(5)64)41(35(70)23(11-59)80-47)83-45-27(51-15(3)62)38(73)33(68)21(9-57)78-45/h19-48,55-59,66-74H,7-12H2,1-6H3,(H,49,60)(H,50,61)(H,51,62)(H,52,63)(H,53,64)(H,54,65)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+/m1/s1 |
InChIキー |
QHXJHQUGUOEOLW-YZIYJOPFSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)O |
その他のCAS番号 |
13319-33-0 |
同義語 |
(GlcNAc)6 (1-4) N-acetylglucosamine hexasaccharide 1-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



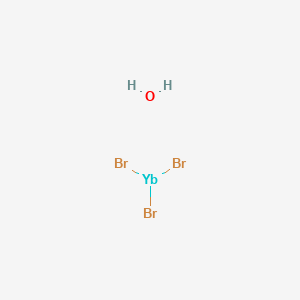
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
